Cyclohexyl(5-methylfuran-2-yl)methanamine
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Overview
Description
Cyclohexyl(5-methylfuran-2-yl)methanamine is an organic compound with the molecular formula C12H19NO. It is a derivative of furan, a heterocyclic organic compound, and contains a cyclohexyl group attached to the furan ring via a methanamine linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl(5-methylfuran-2-yl)methanamine can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexylamine with 5-methylfurfural under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as distillation, crystallization, and chromatography may be employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(5-methylfuran-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Produces various substituted derivatives depending on the reagents used
Scientific Research Applications
Cyclohexyl(5-methylfuran-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of Cyclohexyl(5-methylfuran-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl(2-furyl)methanamine
- Cyclohexyl(3-methylfuran-2-yl)methanamine
- Cyclohexyl(5-ethylfuran-2-yl)methanamine
Uniqueness
Cyclohexyl(5-methylfuran-2-yl)methanamine is unique due to the presence of the 5-methyl group on the furan ring, which can influence its reactivity and interactions compared to other similar compounds. This structural feature may impart distinct physical, chemical, and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C12H19NO |
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Molecular Weight |
193.28 g/mol |
IUPAC Name |
cyclohexyl-(5-methylfuran-2-yl)methanamine |
InChI |
InChI=1S/C12H19NO/c1-9-7-8-11(14-9)12(13)10-5-3-2-4-6-10/h7-8,10,12H,2-6,13H2,1H3 |
InChI Key |
QZUGBSZWZKZYCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2CCCCC2)N |
Origin of Product |
United States |
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